LLY-283 -

LLY-283

Catalog Number: EVT-273380
CAS Number:
Molecular Formula: C17H18N4O4
Molecular Weight: 342.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LLY-283 is a small molecule classified as a type II arginine methyltransferase inhibitor. [] It acts by selectively inhibiting the enzymatic activity of PRMT5, a protein responsible for the symmetric dimethylation of arginine residues in numerous proteins involved in various cellular processes. [] LLY-283's role in scientific research is primarily focused on exploring its potential as an antitumor agent by targeting PRMT5 in various cancer types.

GSK591

  • Compound Description: GSK591 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) []. It has been shown to effectively reduce cell viability in ACVR1-mutant DIPG cells [].
  • Relevance: Similar to the target compound LLY-283, GSK591 acts as a PRMT5 inhibitor, suggesting a shared mechanism of action []. This makes GSK591 a closely related compound in the context of targeting PRMT5 in cancer cells.

Compound 2 (LLY-284)

  • Compound Description: Compound 2, also known as LLY-284, is the diastereomer of LLY-283 []. While LLY-283 potently inhibits PRMT5 enzymatic activity, compound 2 displays significantly less activity [].
  • Relevance: The structural difference between LLY-283 (Compound 1) and its diastereomer (Compound 2) highlights the importance of stereochemistry for PRMT5 inhibition []. The reduced activity of Compound 2 underscores the specific structural requirements for effective targeting of PRMT5 by LLY-283.
Overview

LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase involved in various cellular processes, including gene regulation and DNA repair. This compound has garnered attention for its potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments by targeting PRMT5, which plays a critical role in tumor cell survival and proliferation.

Source

LLY-283 was developed by Eli Lilly and Company as part of their research into epigenetic regulators. The compound is derived from a library of small molecules designed to target specific protein domains associated with various biological functions, particularly those related to methylation and acetylation processes in cancer cells .

Classification

LLY-283 is classified as an antitumor agent due to its mechanism of inhibiting PRMT5 activity, which is essential for the survival of certain cancer cells. It falls under the category of epigenetic modulators, specifically targeting protein methylation pathways that are frequently dysregulated in malignancies .

Synthesis Analysis

Methods

The synthesis of LLY-283 involves several key steps, primarily focusing on the construction of its molecular framework through established organic chemistry techniques. The synthesis pathway includes:

  1. Oxidation of Primary Alcohols: Utilizing hypervalent iodine reagents to convert alcohols into carboxylic acids.
  2. Grignard Reactions: Employing Grignard reagents at low temperatures to facilitate the formation of ketones.
  3. Asymmetric Transfer Hydrogenation: This step involves using chiral catalysts to achieve high diastereoselectivity in the formation of specific stereoisomers.
  4. Amine Coupling: The final steps typically involve coupling with morpholino or other amine groups to produce the active compound without significant epimerization at critical stereocenters .

Technical Details

The synthesis has been optimized to ensure high yields and purity, with detailed characterization performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and composition of LLY-283.

Molecular Structure Analysis

Structure

LLY-283's molecular structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 290.32 g/mol
  • Key Functional Groups: The structure contains amine, hydroxyl, and ether functionalities that contribute to its biological activity.

Data

The precise three-dimensional conformation has been elucidated using X-ray crystallography, revealing critical interactions that facilitate its binding to PRMT5. The compound's binding affinity is characterized by a dissociation constant (K_d) of approximately 6 nM, indicating strong interaction with the target enzyme .

Chemical Reactions Analysis

Reactions

LLY-283 undergoes various chemical reactions that are crucial for its activity:

  1. Inhibition of PRMT5: The primary reaction involves binding to the active site of PRMT5, inhibiting its methyltransferase activity.
  2. Cellular Uptake: LLY-283 is efficiently taken up by cells, where it exerts its effects on PRMT5-mediated processes.
  3. Metabolic Stability: Studies indicate that LLY-283 exhibits moderate metabolic stability, which is essential for maintaining effective concentrations during therapeutic applications .

Technical Details

In vitro assays have demonstrated that LLY-283 effectively inhibits PRMT5 activity with an IC₅₀ value around 22 nM, showcasing its potency compared to other inhibitors .

Mechanism of Action

Process

LLY-283 functions by selectively inhibiting PRMT5, leading to decreased levels of symmetric dimethylarginine on histones and other substrates. This inhibition disrupts normal gene expression patterns and promotes apoptosis in cancer cells.

Data

The mechanism includes:

  • Inhibition of DNA repair processes, enhancing radiosensitivity in tumor cells.
  • Alteration of chromatin structure, which affects transcriptional regulation.
  • Induction of apoptosis through modulation of apoptotic pathways linked to PRMT5 activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LLY-283 is typically a white to off-white solid.
  • Solubility: It shows good solubility in organic solvents and moderate solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: LLY-283 reacts selectively with arginine residues on target proteins, facilitating its role as an inhibitor .

Relevant Data or Analyses

Physicochemical profiling has indicated favorable properties for drug development, including good permeability and moderate plasma protein binding characteristics .

Applications

LLY-283 is being investigated for several scientific uses:

  1. Cancer Therapy: As an antitumor agent targeting PRMT5 in various cancers like glioblastoma and acute myeloid leukemia.
  2. Enhancing Radiosensitivity: Studies have shown that LLY-283 can sensitize tumor cells to radiation therapy by impairing DNA repair mechanisms.
  3. Neuroprotective Effects: Preliminary research suggests potential applications in protecting auditory cells from cisplatin-induced damage, indicating broader therapeutic implications beyond oncology .
Introduction to PRMT5 and Its Biological Significance in Oncogenesis

PRMT5 as a Type II Arginine Methyltransferase: Catalytic Mechanisms and Substrate Specificity

Protein arginine methyltransferase 5 (PRMT5) is the primary type II enzyme responsible for catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. This reaction utilizes S-adenosyl methionine (SAM) as a methyl group donor, generating symmetric dimethylarginine (SDMA) marks and S-adenosylhomocysteine as a byproduct [2] [7]. PRMT5 functions within a multimeric complex with MEP50 (WD45), which stabilizes the enzyme and enhances its catalytic efficiency toward diverse substrates. Key structural studies reveal that PRMT5 binds SAM through a conserved Rossmann fold domain, while its substrate specificity is determined by interactions with arginine-rich motifs in target proteins such as Sm proteins, histones (H3R8, H4R3), and spliceosomal components [1] [7].

Table 1: Key Catalytic Features of PRMT5

CharacteristicDetail
Enzyme ClassificationType II PRMT (Symmetric dimethylation)
Core ComplexPRMT5-MEP50
Methyl DonorS-adenosyl methionine (SAM)
Primary Catalytic Productsω-NG-monomethylarginine (MMA) and symmetric dimethylarginine (SDMA)
Signature SubstratesHistones (H3R8, H4R3), Sm proteins, SPT5, p53

Role of PRMT5 in Cellular Processes: Transcriptional Regulation, RNA Splicing, and Signal Transduction

PRMT5 regulates fundamental cellular processes through both epigenetic and non-epigenetic mechanisms. In the nucleus, it represses tumor suppressor genes (e.g., ST7, CDKN2A) via symmetric dimethylation of histone H4R3 (H4R3me2s) and H3R8 (H3R8me2s), facilitating chromatin condensation and recruitment of transcriptional repressors [1] [2]. Cytoplasmically, PRMT5 is indispensable for snRNP biogenesis and pre-mRNA splicing. It methylates Sm proteins (B/B', D1, D3) within the 20S methylosome complex, enabling their binding to the Survival Motor Neuron (SMN) complex for assembly into spliceosomal machinery [1] [7]. Disruption of this process alters splicing fidelity in genes controlling apoptosis (e.g., MDM4) and cell cycle progression. PRMT5 also methylates non-histone signaling proteins like EGFR and RAF, thereby modulating growth factor signaling cascades implicated in oncogenesis [3] [9].

Overexpression of PRMT5 in Cancer: Implications in Tumorigenesis and Metastasis

Elevated PRMT5 expression is a hallmark of numerous malignancies, including ovarian cancer, glioblastoma, lymphoma, and salivary gland adenoid cystic carcinoma (ACC). In ovarian cancer, PRMT5 upregulation drives chemotherapy resistance by activating stress-response genes that enable cancer cell survival under genotoxic stress [3]. Mechanistically, its overexpression is linked to dysregulation of the KEAP1-mediated degradation pathway. Under physiological conditions, KEAP1 binds PRMT5 and targets it for proteasomal degradation. In chemoresistant tumors, KEAP1 suppression stabilizes PRMT5, leading to aberrant methylation of oncogenic substrates [3]. PRMT5 also cooperates with MYC and MYB transcription factors in ACC, amplifying transcriptional programs that promote cell proliferation, angiogenesis, and metastasis [6] [9]. Its overexpression correlates with poor prognosis across multiple cancer types [1] [9].

PRMT5 as a Therapeutic Target: Rationale for Inhibitor Development

Properties

Product Name

LLY-283

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

LLY-283; LLY 283; LLY283; LM-5179; LM 5179; LM5179.

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.